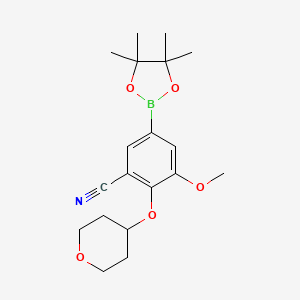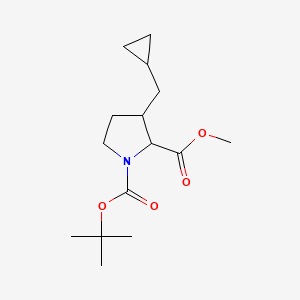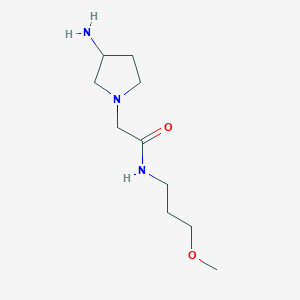amine CAS No. 1250409-03-0](/img/structure/B1468459.png)
[(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of(4-Fluoro-2-methylphenyl)methylamine is C11H16FN. The InChI code is 1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 . Physical And Chemical Properties Analysis
The compound(4-Fluoro-2-methylphenyl)methylamine is a liquid at room temperature . It has a molecular weight of 181.25 g/mol.
Aplicaciones Científicas De Investigación
Chiral Resolution Reagent
(4-Fluoro-2-methylphenyl)methylamine and similar compounds are used as chiral resolution reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used to determine the enantiomeric excess (ee) of α-chiral amines, through regioselective ring-opening reactions with primary and secondary amines. This method allows for easy identification and quantification of diastereomeric products via NMR and HPLC (Rodríguez-Escrich et al., 2005).
Antitumor Properties
Some fluorinated benzothiazole derivatives, which are structurally similar to (4-Fluoro-2-methylphenyl)methylamine, show selective and potent antitumor properties. These compounds, when conjugated with amino acids, become water-soluble prodrugs, showing efficacy in inhibiting the growth of breast and ovarian cancer cell lines (Bradshaw et al., 2002).
Photoprobes in Biochemistry
Fluorophenyl ethers like 2-fluoro-4-nitroanisole, which are structurally related to (4-Fluoro-2-methylphenyl)methylamine, have been explored as potential biochemical photoprobes due to their reactivity with various amines under photochemical conditions (Pleixats et al., 1989).
Synthesis of Polyphenols
Compounds structurally related to (4-Fluoro-2-methylphenyl)methylamine are used in the synthesis of polyphenols. For instance, 4-fluorobenzaldehyde was reacted with aromatic amino phenols to create phenolic monomers. These are then transformed into polyphenol derivatives through oxidative polycondensation, affecting their thermal stability and optical properties (Kaya et al., 2012).
Supramolecular Organic Fluorophores
Methylphenyl compounds, similar to (4-Fluoro-2-methylphenyl)methylamine, have been used to control the circular dichroism properties in supramolecular organic fluorophores. By varying the position of the methyl substituent in these compounds, the fluorescence characteristics can be adjusted (Nishiguchi et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-5-12(13)6-10(11)3/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFFBRUUILPRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)
![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)



![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)


